molecular formula C19H25N5O5S B2450262 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-23-7

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

カタログ番号 B2450262
CAS番号: 872881-23-7
分子量: 435.5
InChIキー: LHISWDYZGPOHRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H25N5O5S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Structure and Interactions

  • Compounds containing phenylsulfonyl groups connected to substituted nitroimidazole or nitro-1,3-thiazole rings demonstrate stabilizing interactions within their crystal structures. These interactions vary depending on the specific compound and its molecular configuration, highlighting the significance of phenylsulfonyl groups in molecular architecture and stability (Crozet et al., 2002).

Electrophysiological Activity

  • N-substituted imidazolylbenzamides or benzene-sulfonamides, which may include structures similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, have been studied for their cardiac electrophysiological activity. These compounds exhibit potency comparable to other selective class III agents in vitro, indicating potential for therapeutic applications (Morgan et al., 1990).

Metabolic Pathways

  • The metabolic pathways of compounds with similar structures, particularly those involving 5HT6 antagonists like SAM-760, have been extensively studied. These studies provide insights into the metabolism of similar compounds, including the role of CYP3A enzymes and non-P450 pathways (Sawant-Basak et al., 2018).

Antimycotic Properties

  • Certain 1H-imidazoles, similar in structure to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, have been synthesized and found to be active against dermatophytes, yeast, other fungi, and Gram-positive bacteria. This indicates potential antimycotic applications (Heeres & Van Cutsem, 1981).

Synthetic Approaches

  • Novel synthetic approaches have been developed for compounds related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, showcasing the versatility in synthesizing such complex molecules (Mamedov et al., 2016).

Receptor Interaction

  • Studies have shown that certain imidazoles exhibit hypotensive effects via inhibition of I1-imidazoline receptors. This suggests potential applications in cardiovascular research (Giannella et al., 2005).

Angiotensin Receptor Antagonism

  • Research has been conducted on 5-(3-amidopropanoyl)imidazoles, which might share structural features with N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, showing balanced affinity for AT1 and AT2 receptors. This is significant for developing antihypertensive drugs (Quan et al., 1995).

Antibacterial and Antitumor Applications

  • N-substituted derivatives of imidazoles have shown moderate to significant antibacterial activity, indicating the potential of related compounds in antimicrobial research (Khalid et al., 2016).

Glycine Transporter Inhibition

  • Research into glycine transporter 1 inhibitors includes compounds with imidazole structures, which may be structurally related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. These studies highlight potential neurological and psychiatric applications (Yamamoto et al., 2016).

特性

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S/c25-18(21-8-4-10-23-12-9-20-15-23)19(26)22-14-17-24(11-5-13-29-17)30(27,28)16-6-2-1-3-7-16/h1-3,6-7,9,12,15,17H,4-5,8,10-11,13-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISWDYZGPOHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。